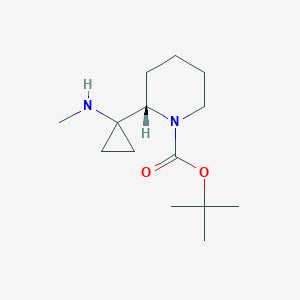
2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one is a fluorinated organic compound with the molecular formula C5H8F2N2O. This compound is characterized by the presence of a difluoroazetidine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
The synthesis of 2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-difluoroazetidine and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride to deprotonate the amine group, facilitating nucleophilic attack on the azetidine ring.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The difluoroazetidine ring can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoroazetidine ring can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound may interact with receptor sites, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one can be compared with other similar compounds such as:
2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine: This compound has a similar structure but lacks the carbonyl group, which affects its reactivity and biological activity.
Ethanone, 2-amino-1-(3,3-difluoro-1-pyrrolidinyl): This compound has a pyrrolidine ring instead of an azetidine ring, leading to different chemical properties and applications.
2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol:
Properties
Molecular Formula |
C5H8F2N2O |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-amino-1-(3,3-difluoroazetidin-1-yl)ethanone |
InChI |
InChI=1S/C5H8F2N2O/c6-5(7)2-9(3-5)4(10)1-8/h1-3,8H2 |
InChI Key |
OCZKGTGYUSAESX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethynyl-5-azaspiro[2.5]octane](/img/structure/B13325688.png)

![tert-Butyl (R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13325690.png)

![tert-Butyl 6-(aminomethyl)-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13325699.png)

![4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL](/img/structure/B13325705.png)





![3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride](/img/structure/B13325738.png)
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13325740.png)
